molecular formula C17H17F5N4O2S B2677363 2,6-difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034407-48-0

2,6-difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2677363
CAS No.: 2034407-48-0
M. Wt: 436.4
InChI Key: AXYXZWRGGTZPBQ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide group, a common pharmacophore in many bioactive molecules, linked via a piperidine spacer to a trifluoromethyl-substituted pyrimidine ring. The strategic incorporation of fluorine atoms and the trifluoromethyl group is a well-established strategy in lead optimization, as these features can profoundly influence a molecule's potency, metabolic stability, and cell membrane permeability . While specific biological data for this compound requires empirical determination, its molecular structure suggests potential as a versatile scaffold for investigating various biological targets. Researchers may explore its utility as a potential inhibitor of enzyme classes such as kinases or carbonic anhydrases, given the known activity of similar sulfonamide-containing compounds . The piperidine and pyrimidine motifs are also frequently found in ligands for G-protein coupled receptors (GPCRs) and ion channels, indicating possible applications in neuroscience and cardiovascular research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and characterization.

Properties

IUPAC Name

2,6-difluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F5N4O2S/c1-10-23-14(17(20,21)22)9-15(24-10)26-7-5-11(6-8-26)25-29(27,28)16-12(18)3-2-4-13(16)19/h2-4,9,11,25H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYXZWRGGTZPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F5N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of oncology and enzyme inhibition. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula : C18H20F3N3O2S
  • Molecular Weight : 393.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are key in various physiological processes including acid-base balance and fluid secretion.

Inhibition of Carbonic Anhydrases

Recent studies have shown that compounds similar to this compound can selectively inhibit different isoforms of carbonic anhydrase. For instance, certain derivatives demonstrated nanomolar inhibition against cancer-related CAs (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving related compounds:

Activity Assay Type IC50 Value (nM) Reference
Inhibition of hCA IXEnzyme Inhibition89
Inhibition of hCA IIEnzyme Inhibition750
Antibacterial ActivityZone of Inhibition15 mm
Acetylcholinesterase InhibitionEnzyme Assay200
BSA Binding AffinityBinding AssayHigh affinity

Case Studies

  • Antitumor Activity : A study investigated the effects of a sulfonamide derivative similar to the compound on cancer cell lines. The results indicated significant cytotoxicity against pancreatic ductal adenocarcinoma cells (PANC-1) under hypoxic conditions, suggesting potential for therapeutic use in hypoxic tumor environments .
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibitory properties of various piperidine derivatives. The findings revealed that compounds with similar structural motifs exhibited substantial inhibition against acetylcholinesterase and urease, indicating their potential as therapeutic agents for neurological disorders and urinary tract infections .
  • Docking Studies : Computational docking studies have elucidated the binding interactions between the compound and target enzymes. These studies highlighted key amino acid interactions that contribute to the inhibitory potency observed in biological assays .

Comparison with Similar Compounds

Structural Analog 1: 2,6-Difluoro-N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-yl}Benzamide (S471-0582)

  • Key Differences :
    • Functional Group : The target compound contains a benzenesulfonamide group, while S471-0582 is a benzamide (amide linkage instead of sulfonamide) .
    • Bioactivity : Benzamides often target kinases or G-protein-coupled receptors, whereas sulfonamides are prevalent in enzyme inhibition (e.g., carbonic anhydrase, JAK kinases) .
    • Molecular Weight : S471-0582 has a molecular weight of 432.35 g/mol (C18H17F5N4O), whereas the sulfonamide analog would have a higher molecular weight due to the additional sulfur and oxygen atoms.

Structural Analog 2: N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide (923113-41-1)

  • Key Differences: Substitution Pattern: This compound has a single fluorine on the benzene ring (2-position) compared to the 2,6-difluoro substitution in the target compound. Pyrimidine Substituents: The pyrimidine ring here is substituted with an ethylamino group at the 4-position and methyl at 6-position, differing from the 2-methyl-6-trifluoromethyl group in the target compound. Biological Relevance: The ethylamino group may enhance solubility but reduce metabolic stability compared to trifluoromethyl .

Structural Analog 3: {1-[1-(3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl]Piperidin-4-yl}-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl}Acetonitrile (JAK Inhibitor)

  • Key Differences: Core Structure: This compound uses an azetidine ring instead of a piperidine and incorporates a pyrrolopyrimidine moiety, which enhances kinase selectivity (e.g., JAK1/2 inhibition) . Fluorine Placement: The 3-fluoro-2-trifluoromethyl substitution on the isonicotinoyl group contrasts with the 2,6-difluoro substitution on the benzene ring in the target compound. Pharmacokinetics: The azetidine and pyrrolopyrimidine groups improve oral bioavailability but may increase synthetic complexity .

Comparative Data Table

Parameter Target Compound S471-0582 (Benzamide) 923113-41-1 (Sulfonamide) JAK Inhibitor
Molecular Formula C18H16F5N5O2S (estimated) C18H17F5N4O C20H20FN7O2S C32H33F4N9O5
Functional Group Benzenesulfonamide Benzamide Benzenesulfonamide Nitrile/Azetidine
Pyrimidine Substituents 2-Methyl, 6-Trifluoromethyl 2-Methyl, 6-Trifluoromethyl 4-Ethylamino, 6-Methyl 7H-Pyrrolo[2,3-d]pyrimidin-4-yl
Fluorine Positions 2,6-Difluoro (Benzene) None (Benzamide core) 2-Fluoro (Benzene) 3-Fluoro (Isonicotinoyl)
Reported Bioactivity Not explicitly reported (inferred enzyme inhibition) Kinase modulation Enzyme inhibition (unspecified) JAK1/2 inhibition

Research Findings and Implications

  • Sulfonamide vs.
  • Trifluoromethyl Impact : The 6-trifluoromethyl group on the pyrimidine ring increases electron-withdrawing effects, which may stabilize binding interactions in hydrophobic enzyme pockets .
  • Fluorine Substitution: The 2,6-difluoro pattern on the benzene ring balances lipophilicity and polarity, optimizing membrane permeability compared to mono-fluorinated analogs .

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